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Compound of Interest

Compound Name: 3-Chloropicolinic acid

Cat. No.: B014552 Get Quote

An In-Depth Technical Guide to 3-Chloropicolinic Acid (3-Chloropyridine-2-carboxylic Acid)

Introduction
3-Chloropicolinic acid, systematically known by its IUPAC name 3-Chloropyridine-2-

carboxylic acid, is a halogenated pyridine derivative that serves as a crucial and versatile

building block in modern synthetic chemistry. Its structural arrangement, featuring a carboxylic

acid and a chlorine atom on a pyridine ring, provides multiple reactive sites, making it a

valuable intermediate in the synthesis of complex molecules. This guide offers a

comprehensive technical overview of 3-Chloropicolinic acid, designed for researchers,

scientists, and drug development professionals. We will delve into its chemical identity,

synthesis, analytical characterization, mechanisms of action in its applications, and critical

safety information, providing a field-proven perspective on its utility and handling.

Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational

to its application in research and development. 3-Chloropicolinic acid is a stable, crystalline

solid under standard conditions.

Table 1: Chemical Identifiers for 3-Chloropicolinic Acid
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Identifier Value Source

IUPAC Name
3-Chloropyridine-2-
carboxylic acid

Common Name 3-Chloropicolinic acid

CAS Number 57266-69-0

Molecular Formula C₆H₄ClNO₂

Molecular Weight 157.55 g/mol

Canonical SMILES C1=CC=C(N=C1C(=O)O)Cl

InChI

InChI=1S/C6H4ClNO2/c7-4-2-

1-3-8-5(4)6(9)10/h1-3H,

(H,9,10)

| InChIKey | XTMUXJBJCMRWPG-UHFFFAOYSA-N | |

Table 2: Physicochemical Properties of 3-Chloropicolinic Acid

Property Value Notes and Source

Appearance

White to off-white or
brown crystalline
powder/solid

[1],

Melting Point 131 °C (decomposes)

A value of 148-150 °C is also

reported, but 131 °C appears

more frequently in supplier

data.

Boiling Point 297.6 ± 20.0 °C at 760 mmHg Predicted value.

Density 1.470 ± 0.06 g/cm³ Predicted value.

pKa 2.41 ± 0.10 Predicted value.

| Solubility | Slightly soluble in acetonitrile and methanol. | |
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Synthesis and Manufacturing
The primary industrial synthesis of 3-Chloropicolinic acid involves the acid-catalyzed

hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[2] This method is effective and can produce

high yields, though the cost of the starting materials can be a limiting factor in its overall

economic viability. The causality behind this choice of precursor is the relative stability of the

trichloromethyl group, which requires strong acidic conditions to hydrolyze to the corresponding

carboxylic acid.

Figure 1: Synthesis Workflow for 3-Chloropicolinic Acid
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Caption: Figure 1: Synthesis Workflow for 3-Chloropicolinic Acid.

Representative Experimental Protocol: Acid Hydrolysis
This protocol is a representative procedure based on established chemical principles for the

hydrolysis of trichloromethyl groups on an aromatic ring.

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer,

and reflux condenser, add 3-chloro-2-(trichloromethyl)pyridine (1.0 eq).

Acid Addition: While stirring, cautiously add concentrated sulfuric acid (98%, ~3.0 eq). An

exotherm may be observed.

Heating: Heat the reaction mixture to a temperature between 100-120 °C. Maintain this

temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS if possible.

Quenching: After the reaction is complete, cool the mixture to room temperature and then

carefully pour it over crushed ice with vigorous stirring.

Precipitation and Filtration: A precipitate of crude 3-Chloropicolinic acid should form.

Collect the solid by vacuum filtration.

Washing: Wash the filter cake with cold water until the filtrate is neutral to pH paper to

remove residual acid.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) to yield the final product.

Drying: Dry the purified solid under vacuum to a constant weight.

Spectroscopic and Analytical Characterization
While experimental spectra for 3-Chloropicolinic acid are not widely available in public

databases like the Spectral Database for Organic Compounds (SDBS), its structure allows for

the confident prediction of its key spectroscopic features.[2][3] This predictive analysis is crucial

for quality control and reaction monitoring.

Table 3: Predicted Spectroscopic Data for 3-Chloropicolinic Acid
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Technique Feature
Predicted Value /
Observation

¹H NMR Aromatic Protons

Three signals in the
aromatic region (δ 7.0-9.0
ppm). Expect doublet of
doublets (dd) for H-4 and
H-5, and a doublet (d) for
H-6.

Carboxylic Proton

One broad singlet, typically δ >

10 ppm, may be exchangeable

with D₂O.

¹³C NMR Aromatic Carbons

Six distinct signals. C-Cl and

C-COOH will be downfield.

Expect signals in the range of

δ 120-155 ppm.

Carboxylic Carbon
One signal for the C=O group,

typically δ > 165 ppm.

IR Spectroscopy O-H Stretch

Broad absorption band from

~2500-3300 cm⁻¹ (carboxylic

acid).

C=O Stretch
Strong, sharp absorption band

around 1700-1725 cm⁻¹.

C=C/C=N Stretch
Absorptions in the 1400-1600

cm⁻¹ region (aromatic ring).

C-Cl Stretch
Absorption in the 600-800

cm⁻¹ region.

Mass Spectrometry Molecular Ion (M⁺˙)

m/z = 157 (³⁵Cl) and 159 (³⁷Cl)

in an approximate 3:1 isotopic

ratio.

| | Key Fragments | Loss of -COOH (m/z = 112/114), Loss of Cl (m/z = 122). |
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Applications and Mechanism of Action
The utility of 3-Chloropicolinic acid stems from its dual identity as both a biologically active

molecule and a versatile synthetic intermediate.

Role as a Synthetic Auxin Herbicide
Picolinic acids, including clopyralid (3,6-dichloro-2-pyridinecarboxylic acid), are a well-

established class of herbicides that function as synthetic auxins.[4][5] These compounds mimic

the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized

plant growth, ultimately causing plant death in susceptible broadleaf species.

The molecular mechanism involves the herbicide binding to the TIR1/AFB family of F-box

proteins, which are components of an SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[6]

This binding event stabilizes the interaction between the SCF complex and Aux/IAA repressor

proteins, leading to the ubiquitination and subsequent degradation of these repressors. The

degradation of Aux/IAA proteins derepresses auxin response genes, causing the aberrant

expression of growth-promoting genes that results in the herbicidal effect. Molecular docking

studies on derivatives have shown that these picolinate structures fit effectively into the binding

pocket of the AFB5 receptor.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b014552?utm_src=pdf-body
https://search.library.wisc.edu/database/UWI13217
https://www.bldpharm.com/products/57266-69-0.html
https://www.jubilantingrevia.com/uploads/files/65msds_0549AmGhs11Div.3sds3-Chloropyridine.pdf
https://search.library.wisc.edu/database/UWI13217
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Disruption of Auxin Signaling by Picolinate Herbicides
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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